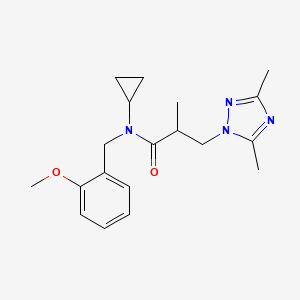![molecular formula C19H30N2O3 B5903075 N-[1-(4-sec-butoxy-3-methoxybenzyl)piperidin-4-yl]acetamide](/img/structure/B5903075.png)
N-[1-(4-sec-butoxy-3-methoxybenzyl)piperidin-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-sec-butoxy-3-methoxybenzyl)piperidin-4-yl]acetamide, also known as BRL-15572, is a potent and selective antagonist of the dopamine D3 receptor. It is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience.
Mecanismo De Acción
N-[1-(4-sec-butoxy-3-methoxybenzyl)piperidin-4-yl]acetamide acts as a selective antagonist of the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic system of the brain, which is involved in reward, motivation, and addiction. By blocking the dopamine D3 receptor, N-[1-(4-sec-butoxy-3-methoxybenzyl)piperidin-4-yl]acetamide reduces the reward-seeking behavior and may be useful in treating addiction and other neurological disorders.
Biochemical and Physiological Effects:
N-[1-(4-sec-butoxy-3-methoxybenzyl)piperidin-4-yl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. It has also been shown to reduce the locomotor activity and stereotypic behaviors induced by these drugs. In addition, N-[1-(4-sec-butoxy-3-methoxybenzyl)piperidin-4-yl]acetamide has been shown to reduce the symptoms of schizophrenia in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[1-(4-sec-butoxy-3-methoxybenzyl)piperidin-4-yl]acetamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its effects on behavior and physiology. However, one limitation of using N-[1-(4-sec-butoxy-3-methoxybenzyl)piperidin-4-yl]acetamide is its potency. It is a highly potent compound, which can make it difficult to accurately dose in animal models.
Direcciones Futuras
There are several future directions for research on N-[1-(4-sec-butoxy-3-methoxybenzyl)piperidin-4-yl]acetamide. One area of research is its potential therapeutic effects in addiction and other neurological disorders. Another area of research is its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, researchers may investigate the effects of N-[1-(4-sec-butoxy-3-methoxybenzyl)piperidin-4-yl]acetamide on behavior and physiology in different animal models. Overall, N-[1-(4-sec-butoxy-3-methoxybenzyl)piperidin-4-yl]acetamide has the potential to be a valuable tool in the study of the dopamine D3 receptor and its role in neurological disorders.
Métodos De Síntesis
The synthesis of N-[1-(4-sec-butoxy-3-methoxybenzyl)piperidin-4-yl]acetamide involves a series of chemical reactions. The starting material for the synthesis is 4-sec-butoxy-3-methoxybenzaldehyde, which is reacted with piperidine and acetic anhydride to form the intermediate compound, N-[1-(4-sec-butoxy-3-methoxybenzyl)piperidin-4-yl]acetamide. The final product is obtained by purifying the intermediate compound through column chromatography.
Aplicaciones Científicas De Investigación
N-[1-(4-sec-butoxy-3-methoxybenzyl)piperidin-4-yl]acetamide has been extensively studied for its potential applications in the field of neuroscience. It is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. This receptor has been implicated in several neurological disorders, including addiction, schizophrenia, and Parkinson's disease. Therefore, N-[1-(4-sec-butoxy-3-methoxybenzyl)piperidin-4-yl]acetamide has been studied for its potential therapeutic effects in these disorders.
Propiedades
IUPAC Name |
N-[1-[(4-butan-2-yloxy-3-methoxyphenyl)methyl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-5-14(2)24-18-7-6-16(12-19(18)23-4)13-21-10-8-17(9-11-21)20-15(3)22/h6-7,12,14,17H,5,8-11,13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQHCWKJUOHADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5903000.png)
![3-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylethyl)benzamide](/img/structure/B5903007.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N-(2-hydroxyethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5903014.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-fluorobenzyl)-1-methoxypropan-2-amine](/img/structure/B5903026.png)
![(4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid](/img/structure/B5903029.png)

![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5903055.png)
![[2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B5903058.png)
![N-[4-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}carbonyl)phenyl]acetamide](/img/structure/B5903064.png)
![(2-methoxyethyl)[(3-methyl-1H-pyrazol-5-yl)methyl][(2E)-3-phenylprop-2-en-1-yl]amine](/img/structure/B5903072.png)

![4'-hydroxy-N-[3-(1H-1,2,4-triazol-1-yl)propyl]biphenyl-3-carboxamide](/img/structure/B5903093.png)
acetic acid](/img/structure/B5903094.png)
![8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5903102.png)